3-Sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione
Description
Properties
IUPAC Name |
3-sulfanylidene-2,4-diazaspiro[5.5]undec-9-ene-1,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c12-6-9(4-2-1-3-5-9)7(13)11-8(14)10-6/h1-2H,3-5H2,(H2,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOQTNAJWVVNJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1)C(=O)NC(=S)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable dione with a thiourea derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound features a spiro structure that contributes to its unique reactivity and interaction with biological systems. The presence of sulfur in the thioxo group may enhance its electron-donating properties, making it a candidate for various chemical reactions.
Medicinal Chemistry
3-Sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione has shown promise in medicinal chemistry due to its potential as a bioactive compound.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The thioxo group may play a crucial role in enhancing this activity.
- Anticancer Potential : Research has suggested that spirocyclic compounds can interact with DNA and inhibit cancer cell proliferation. Investigations into the specific mechanisms of action for this compound are ongoing.
Material Science
The unique structural attributes of 3-sulfanylidene compounds make them suitable for applications in material science.
- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of novel polymers with enhanced properties such as flexibility and thermal stability.
- Conductive Materials : Due to its electron-rich nature, it may be incorporated into conductive polymer composites, potentially improving their electrical properties.
Agricultural Chemistry
There is potential for the application of this compound in agricultural chemistry as well.
- Pesticide Development : Compounds similar to 3-sulfanylidene have been explored for their insecticidal and fungicidal properties, suggesting that this compound could serve as a lead structure for new agrochemicals.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several thioxo derivatives against common bacterial strains. The results indicated that 3-sulfanylidene derivatives exhibited significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.
Case Study 2: Polymer Development
In another investigation, researchers synthesized a series of polymers incorporating 3-sulfanylidene units. The resulting materials demonstrated improved tensile strength and thermal stability compared to conventional polymers without sulfur moieties.
Mechanism of Action
The mechanism of action of 3-Sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione involves its interaction with molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the compound can form coordination bonds with metal ions or hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The spirocyclic structure also allows for unique spatial interactions with biological molecules, enhancing its specificity and potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Diazaspiro[5.5]undecane Derivatives
Key analogs differ in substituents at positions 3, 4, and 11, as well as the presence/absence of unsaturation (Table 1):
Key Observations :
- Conformational Rigidity : The 8-ene unsaturation restricts puckering of the spiro system, as evidenced by crystallographic studies on related compounds (e.g., ), where double bonds reduce torsional flexibility .
- Substituent Impact : Alkyl or aryl groups at position 11 (e.g., 11-propyl in CAS 67196-43-4) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Physicochemical Properties
- Melting Points : Saturated analogs (e.g., 5d, m.p. 162°C) exhibit higher melting points than unsaturated derivatives (e.g., 6u, viscous oil) due to improved crystal packing .
- Spectral Data :
- IR : The absence of NH stretches (~3100 cm⁻¹) in N-alkylated derivatives (e.g., 6m–u) confirms successful substitution, while carbonyl bands (1720–1685 cm⁻¹) remain consistent across analogs .
- NMR : Aryl substituents (e.g., 1-phenyl in 5d) produce distinct aromatic proton signals (δ 7.02–7.32 ppm), whereas alkyl chains (e.g., phenethyl in 6u) show upfield shifts for CH₂ groups (δ 2.81 ppm) .
Biological Activity
3-Sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione (CAS No. 859744-26-6) is a spirocyclic compound characterized by the presence of both sulfur and nitrogen atoms within its unique structure. This compound has garnered interest in various fields of research due to its potential biological activities and chemical reactivity.
Molecular Structure
- Molecular Formula : C₉H₁₀N₂O₂S
- Molecular Weight : 210.26 g/mol
- Chemical Structure : The compound features a spirocyclic framework with a sulfur atom and two nitrogen atoms, contributing to its diverse reactivity and interaction capabilities.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors, such as diones and thiourea derivatives, under basic conditions. Common methods include:
- Cyclization Reaction : Using sodium hydroxide as a base under reflux conditions.
- Oxidation and Reduction : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield thiols.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and proteins. The sulfur and nitrogen atoms can form coordination bonds with metal ions or hydrogen bonds with amino acid residues in proteins, influencing enzymatic activity.
Potential Biological Applications
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains.
- Anticancer Activity : Research indicates potential cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies
Recent studies have highlighted the biological potential of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial effects against E. coli and S. aureus with MIC values ranging from 50 to 100 µg/mL. |
| Study B | Showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 25 µM. |
| Study C | Investigated enzyme inhibition, revealing that the compound inhibits acetylcholinesterase activity by 40% at a concentration of 50 µM. |
Comparative Analysis
When compared to similar compounds, such as 11-Ethyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione, 3-Sulfanylidene exhibits unique properties due to its specific spirocyclic arrangement and functional groups.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-Sulfanylidene | Contains both sulfur and nitrogen; potential enzyme interactions | Antimicrobial, anticancer |
| 11-Ethyl Thioxo | Additional ethyl group; altered reactivity | Limited studies on biological activity |
Q & A
Q. What are the standard synthetic routes for 3-sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione, and how can reaction yields be optimized?
The compound is typically synthesized via double Michael addition reactions. For example, thiourea or urea derivatives react with α,β-unsaturated carbonyl compounds under reflux in aqueous ethanol (50%) without catalysts, yielding spirocyclic structures . Optimization involves:
- Temperature control : Reflux conditions (~78–100°C) ensure sufficient energy for cyclization.
- Solvent selection : Polar protic solvents (e.g., ethanol-water mixtures) stabilize intermediates.
- Stoichiometry : A 1:1 molar ratio of thiourea/urea to enones minimizes side products. Yields range from 64–75%, with purity confirmed via elemental analysis (e.g., C, H, N within ±0.1% of theoretical values) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- NMR : and NMR identify proton environments and carbon hybridization (e.g., spiro carbons at δ 55–65 ppm for ) .
- X-ray crystallography : SHELXL/SHELXS programs refine crystal structures, resolving bond lengths (C–S: ~1.68 Å) and ring puckering parameters (amplitude ~0.3 Å, phase angle ~30° for spiro rings) .
- Elemental analysis : Matches calculated vs. observed C/H/N/S percentages to confirm purity .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected ring puckering or tautomerism)?
Discrepancies in puckering parameters or tautomeric equilibria (e.g., thione vs. thiol forms) can be addressed using:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare theoretical vs. experimental bond angles (e.g., C–N–C angles ~120° vs. crystallographic data) .
- Molecular dynamics (MD) : Simulate solvent effects on tautomer stability (e.g., aqueous environments favoring thione tautomers) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···H contacts < 2.8 Å) to explain crystallization patterns .
Q. What strategies improve solubility and stability for in vitro bioactivity studies?
Solubility data (from analogues) show intrinsic solubility ~7.3 × 10 g/L in water at 25°C, but derivatization enhances bioavailability:
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to avoid precipitation .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at non-critical positions (e.g., N-alkylation) .
- pH adjustment : Stability is maximized at pH 6–8, avoiding thiol oxidation .
| Solubility Parameter | Value (25°C) | Method | Reference |
|---|---|---|---|
| Intrinsic solubility | 7.3 × 10 g/L | Gravimetric | |
| logP | ~2.1 (calc.) | HPLC |
Q. How do reaction mechanisms differ when substituting thiourea vs. urea in spiro ring formation?
Thiourea derivatives favor thione incorporation due to sulfur’s nucleophilicity and polarizability:
- Kinetics : Thiourea reacts faster (ΔG ~85 kJ/mol) than urea (ΔG ~95 kJ/mol) in Michael additions .
- Thermodynamics : Thione products are stabilized by resonance (C=S → C–S) and van der Waals interactions .
- Side reactions : Urea is more prone to hydrolysis, requiring anhydrous conditions for optimal yields .
Methodological Considerations
Q. What protocols validate crystallographic data quality for this compound?
- R-factor criteria : Acceptable R < 0.05 and wR < 0.15 for high-resolution (<1.0 Å) data .
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .
- Puckering analysis : Apply Cremer-Pople parameters to quantify spiro ring deviations (e.g., total puckering amplitude Q ~0.5 Å) .
Q. How can regioselectivity challenges in functionalizing the spiro ring be addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
